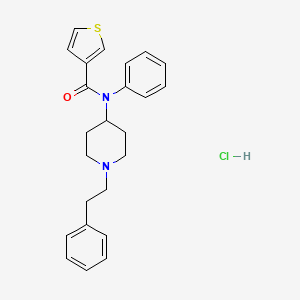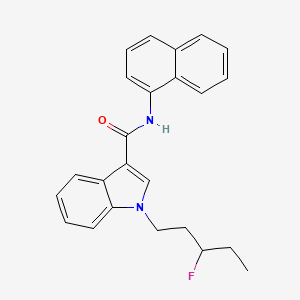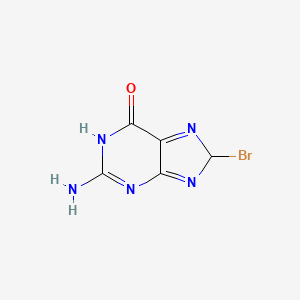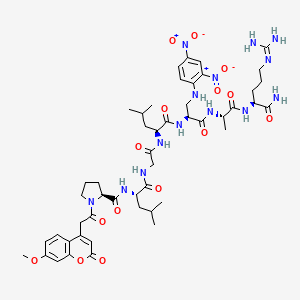
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of synthetic opioids This compound is structurally related to fentanyl, a well-known potent opioid analgesic
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is achieved through a series of cyclization reactions.
Introduction of the Phenethyl Group: The phenethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Attachment of the Phenyl Group: The phenyl group is attached to the nitrogen atom of the piperidine ring via an amide bond formation.
Incorporation of the Thiophene Carboxamide: The thiophene carboxamide moiety is introduced through a condensation reaction with the appropriate thiophene derivative.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential as an analgesic and its pharmacokinetic properties.
Industry: It is used in the development of new synthetic opioids and as a tool for studying drug metabolism and toxicity.
Mechanism of Action
The compound exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The binding of the compound to the receptor activates G-protein coupled signaling pathways, resulting in the inhibition of adenylate cyclase, reduced cAMP levels, and decreased neurotransmitter release. This ultimately leads to pain relief and sedation.
Comparison with Similar Compounds
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride is compared with other similar compounds such as:
Fentanyl: Both compounds are potent synthetic opioids, but N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride has a thiophene carboxamide moiety, which may alter its pharmacokinetic properties.
Acryloylfentanyl: Similar in structure, but acryloylfentanyl has an acrylamide group instead of a thiophene carboxamide.
Acetylfentanyl: This compound has an acetyl group, making it less potent than N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride.
Properties
CAS No. |
2748624-69-1 |
|---|---|
Molecular Formula |
C24H27ClN2OS |
Molecular Weight |
427.0 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H26N2OS.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,14,18-19,23H,11-13,15-17H2;1H |
InChI Key |
MOAWNAFHWYTXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CSC=C3)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12350631.png)
![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)







![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)

